Ethyl-5-Brom-1H-imidazol-2-carboxylat

Übersicht

Beschreibung

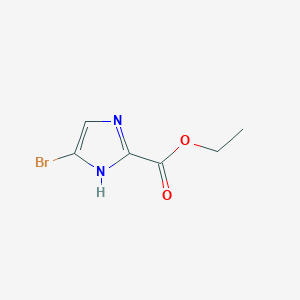

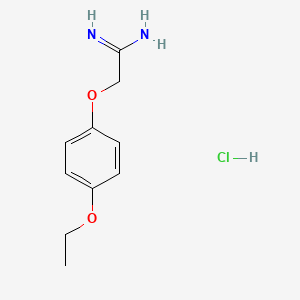

Ethyl 5-bromo-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It is used as an intermediate in the synthesis of tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) and imidazoindenopyrazinone carboxylic acid derivatives as AMPA antagonists with anticonvulsant activities .

Molecular Structure Analysis

The molecular structure of Ethyl 5-bromo-1H-imidazole-2-carboxylate consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The 5-position of the imidazole ring is substituted with a bromine atom . The 2-position of the ring is substituted with a carboxylate ester group, which consists of a carbonyl (C=O) and an ether (R-O-R’) group .Physical And Chemical Properties Analysis

Ethyl 5-bromo-1H-imidazole-2-carboxylate has a molecular weight of 219.04 g/mol . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

Imidazol-Derivate, einschließlich Ethyl-5-Brom-1H-imidazol-2-carboxylat, haben in der medizinischen Chemie bedeutende Anwendungen gefunden . Sie spielen eine zentrale Rolle bei der Synthese biologisch aktiver Moleküle , wie z.B. Antikrebs-, Anti-Aging-, Antikoagulans-, entzündungshemmenden, antimikrobiellen, antituberkulösen, antidiabetischen, antimalaria-, antiviralen Medikamenten und Enzyminhibitoren .

Arzneimittelforschung

Im Bereich der Arzneimittelforschung kann this compound als Baustein für die Synthese neuer Medikamente verwendet werden . Seine einzigartigen Eigenschaften ermöglichen seinen Einsatz bei der Entwicklung neuer Therapeutika .

Industrielle Anwendungen

Imidazol-Derivate werden in einer Vielzahl von industriellen Anwendungen eingesetzt . Sie wirken als selektive Pflanzenwachstumsregulatoren, Fungizide, Herbizide und andere therapeutische Wirkstoffe .

Grüne Chemie

Im Bereich der grünen Chemie haben Imidazol-Derivate ihre Anwendung als ionische Flüssigkeiten erweitert . Daher könnte this compound möglicherweise in umweltfreundlichen Verfahren in der chemischen organischen Synthese eingesetzt werden .

Katalysatoren

Imidazol-Derivate, einschließlich this compound, können als Katalysatoren in verschiedenen chemischen Reaktionen fungieren . Sie können die Syntheseeffizienz optimieren und zur Entwicklung effizienterer und nachhaltigerer chemischer Prozesse beitragen .

Safety and Hazards

Ethyl 5-bromo-1H-imidazole-2-carboxylate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemische Analyse

Biochemical Properties

Ethyl 5-bromo-1H-imidazole-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, it has been observed to interact with enzymes involved in nucleotide synthesis, leading to the inhibition of DNA and RNA synthesis. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can form coordination complexes with metal ions, which can further influence its biochemical properties .

Cellular Effects

Ethyl 5-bromo-1H-imidazole-2-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and changes in metabolic flux .

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-bromo-1H-imidazole-2-carboxylate involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-bromo-1H-imidazole-2-carboxylate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents. Long-term studies have shown that Ethyl 5-bromo-1H-imidazole-2-carboxylate can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 5-bromo-1H-imidazole-2-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, Ethyl 5-bromo-1H-imidazole-2-carboxylate can exhibit toxic effects, including cellular damage, organ toxicity, and adverse effects on overall animal health. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

Ethyl 5-bromo-1H-imidazole-2-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of specific metabolites. For example, it has been shown to inhibit enzymes involved in nucleotide synthesis, resulting in altered levels of nucleotides and their precursors .

Transport and Distribution

Within cells and tissues, Ethyl 5-bromo-1H-imidazole-2-carboxylate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For instance, Ethyl 5-bromo-1H-imidazole-2-carboxylate can be transported into cells via specific membrane transporters and can bind to intracellular proteins that facilitate its distribution within the cell .

Subcellular Localization

The subcellular localization of Ethyl 5-bromo-1H-imidazole-2-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to influence gene expression. Additionally, Ethyl 5-bromo-1H-imidazole-2-carboxylate can be found in the cytoplasm, where it can interact with metabolic enzymes and other cytoplasmic proteins .

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIMIBOKGAGKRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672121 | |

| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

944900-49-6 | |

| Record name | Ethyl 5-bromo-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)

![Ethyl 3-[5-bromo-2-(difluoromethoxy)phenyl]propanoate](/img/structure/B1418732.png)

![[1-(4-Ethoxyphenyl)-1-methylethyl]amine hydrochloride](/img/structure/B1418734.png)

![7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1418736.png)

![4-[(Cyclopropylsulfonyl)amino]benzoic acid](/img/structure/B1418740.png)